

## impact of synthetic drugs on PC-SPES study

outcomes

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | Pdspc    |           |  |  |
| Cat. No.:            | B1218980 | Get Quote |  |  |

# Technical Support Center: PC-SPES Study Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the herbal supplement PC-SPES and the impact of its contamination with synthetic drugs on study outcomes.

## Frequently Asked Questions (FAQs)

Q1: What was PC-SPES and what was its intended composition?

A1: PC-SPES was a patented herbal mixture sold as a dietary supplement for prostate health from 1996 until its recall in 2002.[1] The name is derived from "prostate cancer" and the Latin word for hope, "spes".[2] It was a combination of eight herbs, many used in traditional Chinese medicine: Scutellaria baicalensis (Baikal skullcap), Dendranthema morifolium (Chrysanthemum), Ganoderma lucidum (Reishi mushroom), Isatis indigotica (Dyer's woad), Glycyrrhiza glabra (Licorice), Panax pseudoginseng (San-qi ginseng), Rabdosia rubescens, and Serenoa repens (Saw palmetto).[2][3]

Q2: Why was PC-SPES recalled from the market?

#### Troubleshooting & Optimization





A2: PC-SPES was voluntarily recalled by its manufacturer, BotanicLab, in 2002 after the U.S. Food and Drug Administration (FDA) issued a warning.[4][5] The recall was initiated because laboratory analyses by the California Department of Health and Human Services (CDHHS) and other researchers found that various batches of PC-SPES were contaminated with undeclared prescription drugs, including warfarin, diethylstilbestrol (DES), and indomethacin.[4][6][7] As these potent pharmaceuticals can cause serious side effects and should only be used under medical supervision, the product was deemed unsafe for over-the-counter use.[3][8]

Q3: What were the synthetic drugs found in PC-SPES and in what amounts?

A3: Multiple independent laboratory analyses confirmed the presence of three primary synthetic drugs:

- Diethylstilbestrol (DES): A synthetic estrogen used in the past for prostate cancer therapy.[9]
- Indomethacin: A non-steroidal anti-inflammatory drug (NSAID).[9]
- Warfarin: A prescription anticoagulant (blood thinner), also known by the brand name Coumadin.[3][5]

The concentrations of these contaminants varied significantly between different manufacturing lots, as detailed in the data section below.[10]

Q4: How did the synthetic contaminants affect the clinical outcomes of PC-SPES studies?

A4: The presence of DES, a potent synthetic estrogen, is widely believed to be responsible for the significant anti-prostate cancer effects observed in clinical trials of PC-SPES.[9][11] Studies reported dramatic declines in prostate-specific antigen (PSA) levels in men with both androgen-dependent and androgen-independent prostate cancer.[12] These clinical responses, along with reported side effects like gynecomastia (breast tenderness and swelling), loss of libido, and an increased risk of thromboembolic events (blood clots), are consistent with estrogen therapy.[11][12] The anti-inflammatory properties of indomethacin may have also contributed to the observed effects.[6][7] The variability in the concentrations of these drugs across different batches likely explains the inconsistent results seen in some studies.[10] Lots manufactured after mid-1999 with lower levels of DES and indomethacin showed correspondingly decreased anticancer and estrogenic activity.[6][10]



Q5: What were the reported side effects associated with PC-SPES use?

A5: The side effects reported by patients taking PC-SPES were very similar to those associated with estrogen therapy and the known side effects of the contaminating drugs.[11] Common side effects included breast or nipple tenderness and swelling (gynecomastia), loss of libido, hot flashes, and leg cramps.[11][12] More severe toxicities included thromboembolic events (blood clots), which are a known risk of both DES and warfarin.[12][13] There was also a reported case of internal bleeding, presumably due to the presence of warfarin.[11]

#### **Troubleshooting Guide for Experimental Analysis**

This guide addresses specific issues researchers might encounter when analyzing herbal supplements for undeclared synthetic contaminants, using PC-SPES as a case study.

Issue 1: Inconsistent or non-reproducible results when testing different batches of an herbal product.

- Probable Cause: The composition of the herbal product, including the presence and concentration of contaminants, may vary significantly between manufacturing lots. This was a well-documented issue with PC-SPES.[10]
- Troubleshooting Steps:
  - Lot-Specific Analysis: Always record the lot number of the product being tested. Do not assume that results from one batch will be representative of all others.
  - Multi-Batch Testing: If possible, acquire and test multiple, distinct lots of the product to assess for variability in composition.
  - Comprehensive Screening: Do not limit analysis to expected active ingredients. Employ broad-spectrum analytical techniques to screen for a wide range of potential synthetic adulterants.

Issue 2: Difficulty in identifying unknown peaks in chromatographic analysis of herbal extracts.

 Probable Cause: Herbal matrices are incredibly complex, containing thousands of phytochemicals. An unknown peak could be a natural plant compound, a metabolite, or a

#### Troubleshooting & Optimization





synthetic contaminant. The presence of DES in PC-SPES was initially missed by some analyses due to its unexpected nature.[10]

- Troubleshooting Steps:
  - Mass Spectrometry (MS): Couple your chromatographic separation (HPLC or GC) with a
    mass spectrometer. The mass-to-charge ratio and fragmentation pattern provided by MS
    are crucial for identifying unknown compounds.[14]
  - Reference Standards: Compare the retention time and mass spectrum of the unknown peak to certified reference standards of suspected contaminants (e.g., DES, indomethacin, warfarin).
  - Library Matching: Utilize spectral libraries (e.g., NIST, Wiley) to tentatively identify the unknown compound based on its mass spectrum.

Issue 3: Observed biological activity in vitro or in vivo does not align with the known mechanisms of the declared herbal ingredients.

- Probable Cause: The observed effects may be due to the presence of an undeclared, potent synthetic drug. The estrogenic and PSA-lowering effects of PC-SPES were far greater than what could be attributed to the phytoestrogens in the eight listed herbs, pointing to the action of a potent synthetic estrogen like DES.[2][15]
- Troubleshooting Steps:
  - Hypothesize Contaminants: Based on the observed biological effects, hypothesize what classes of synthetic drugs could be responsible. For example, estrogenic effects suggest the presence of synthetic estrogens; anti-inflammatory effects suggest NSAIDs.
  - Targeted Analysis: Develop or apply specific analytical methods to test for the presence of these hypothesized contaminants.
  - Fractionation and Bioassay: Fractionate the herbal extract using chromatographic techniques and test the biological activity of each fraction. This can help isolate the active compound(s) for subsequent identification.



#### **Data Presentation**

Table 1: Clinical Efficacy of PC-SPES in Prostate Cancer Patients

| Patient<br>Group                                         | Number of<br>Patients | Primary<br>Outcome      | Result           | Median<br>Duration of<br>Response | Citation |
|----------------------------------------------------------|-----------------------|-------------------------|------------------|-----------------------------------|----------|
| Androgen- Dependent Prostate Cancer (ADPCa)              | 33                    | PSA Decline<br>of ≥ 80% | 100% of patients | 57+ weeks                         | [12]     |
| Androgen- Independent Prostate Cancer (AIPCa)            | 37                    | PSA Decline<br>of ≥ 50% | 54% of patients  | 16 weeks                          | [12]     |
| Androgen-<br>Independent<br>Prostate<br>Cancer<br>(AIPC) | 42 (PC-SPES<br>Arm)   | PSA Decline<br>of ≥ 50% | 40% of patients  | Not Reached                       | [16]     |
| Androgen-<br>Independent<br>Prostate<br>Cancer<br>(AIPC) | 43 (DES Arm)          | PSA Decline<br>of ≥ 50% | 24% of patients  | 3.8 months                        | [16]     |

Table 2: Concentration of Synthetic Contaminants in PC-SPES Batches



| Contaminant              | Manufacturing<br>Period             | Concentration<br>Range                     | Citation |
|--------------------------|-------------------------------------|--------------------------------------------|----------|
| Diethylstilbestrol (DES) | 1996 - mid-1999                     | 107.28 – 159.27 μg/g                       | [10]     |
| Diethylstilbestrol (DES) | Post mid-1999                       | Gradual decline from<br>46.36 to 0.00 μg/g | [10]     |
| Indomethacin             | 1996 - mid-1999                     | 1.07 – 13.19 mg/g                          | [10]     |
| Indomethacin             | Post mid-1999                       | Gradual decline from<br>1.56 to 0.70 mg/g  | [10]     |
| Warfarin                 | Detected in lots after<br>July 1998 | 341 – 560 μg/g                             | [10][17] |

## **Experimental Protocols**

Protocol 1: Detection of Diethylstilbestrol (DES) by HPLC

This is a generalized protocol based on methods for analyzing DES in complex matrices.[5][18]

- Sample Preparation (Methanolic Extraction):
  - 1. Accurately weigh 1 gram of the homogenized PC-SPES capsule contents.
  - 2. Add 10 mL of methanol to a conical tube containing the sample.
  - 3. Vortex for 5 minutes, then sonicate for 30 minutes in a water bath.
  - 4. Centrifuge at 4000 rpm for 15 minutes.
  - 5. Collect the supernatant. Repeat the extraction process on the pellet twice more.
  - 6. Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  - 7. Reconstitute the dried extract in 1 mL of the mobile phase.



- 8. Filter the reconstituted solution through a 0.45 μm PTFE syringe filter into an HPLC vial.
- HPLC Conditions:
  - Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm).
  - Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
  - Flow Rate: 1.0 mL/min.
  - Injection Volume: 20 μL.
  - Detector: UV-Vis or Photodiode Array (PDA) detector set at a wavelength of approximately
     230 nm. For higher sensitivity and specificity, a fluorescence detector can be used.[18]
  - Column Temperature: 30°C.
- Data Analysis:
  - 1. Prepare a standard curve by injecting known concentrations of a certified DES reference standard.
  - 2. Identify the DES peak in the sample chromatogram by comparing its retention time to that of the reference standard.
  - 3. Quantify the amount of DES in the sample by interpolating its peak area from the standard curve.
  - 4. Confirm peak identity using LC-MS if available.

Protocol 2: Detection of Indomethacin by GC-MS

This protocol is adapted from methods for analyzing indomethacin in biological and complex matrices.[13][16][19]

- Sample Preparation (Liquid-Liquid Extraction & Derivatization):
  - 1. Use the methanolic extract prepared in Protocol 1.



- 2. To 1 mL of the extract, add an internal standard (e.g., meclofenamic acid).[13]
- 3. Perform a liquid-liquid extraction using a suitable organic solvent like methylene chloride at an acidic pH.
- 4. Separate the organic layer and evaporate it to dryness under nitrogen.
- 5. Derivatize the dried residue to make it more volatile for GC analysis. A common agent is Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[13][19] Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.
- GC-MS Conditions:
  - GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μm).
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  - Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for 1 minute,
     then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.
  - Injection Mode: Splitless.
  - MS Ionization: Electron Ionization (EI) at 70 eV.
  - MS Analyzer: Quadrupole.
  - Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity,
     monitoring characteristic ions of derivatized indomethacin and the internal standard.
- Data Analysis:
  - 1. Generate a calibration curve using extracted and derivatized standards.
  - Identify the derivatized indomethacin peak based on retention time and the presence of target ions.
  - 3. Quantify using the ratio of the peak area of the analyte to the internal standard.

Protocol 3: Detection of Warfarin by LC-MS/MS



This is a generalized protocol based on modern methods for warfarin detection.[1]

- Sample Preparation (Protein Precipitation/Extraction):
  - 1. Use the methanolic extract prepared in Protocol 1.
  - 2. To 100  $\mu$ L of the extract, add 300  $\mu$ L of a protein precipitation solvent (e.g., acetonitrile or a methanol:acetonitrile mixture) containing an internal standard (e.g., quercetin or a stable isotope-labeled warfarin).[1]
  - 3. Vortex vigorously for 1 minute.
  - 4. Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet precipitated material.
  - 5. Transfer the clear supernatant to an LC vial for analysis.
- LC-MS/MS Conditions:
  - LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
  - Mobile Phase: Gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
  - Flow Rate: 0.3 mL/min.
  - MS Ionization: Electrospray Ionization (ESI), typically in negative ion mode for warfarin.[1]
  - MS Analyzer: Triple Quadrupole.
  - Acquisition Mode: Multiple Reaction Monitoring (MRM), monitoring specific precursor-to-product ion transitions for warfarin and the internal standard (e.g., for warfarin: m/z 307.1
     → 161.1).[1]
- Data Analysis:
  - Create a standard curve using the peak area ratio of the analyte to the internal standard versus concentration.



- 2. Identify warfarin in the sample by matching the retention time and the specific MRM transition.
- 3. Quantify the concentration of warfarin in the sample using the regression equation from the standard curve.

#### **Mandatory Visualizations**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Determination of warfarin in volumetric absorptive microsampling by liquid chromatography-tandem mass spectrometry PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-dose diethylstilbestrol for the treatment of advanced prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of diethylstilbestrol and its impurities in tablets using reversed-phase highperformance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An organotin indomethacin derivative inhibits cancer cell proliferation and synergizes the antiproliferative effects of lapatinib in breast cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative proteomic determination of diethylstilbestrol action on prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 10. The synthetic estrogen diethylstilbestrol (DES) inhibits the telomerase activity and gene expression of prostate cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 12. Direct estradiol and diethylstilbestrol actions on early- vs. late-stage prostate cancer cells
   PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitation of indomethacin in serum and plasma using gas chromatography-mass spectrometry (GC-MS) PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines [mdpi.com]



- 16. Preparation, gas chromatography and mass spectrometry of methyl and trimethylsilyl esters of indomethacin PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The novel indomethacin derivative CZ-212-3 exerts antitumor effects on castrationresistant prostate cancer by degrading androgen receptor and its variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quantitation of Indomethacin in Serum and Plasma Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [impact of synthetic drugs on PC-SPES study outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218980#impact-of-synthetic-drugs-on-pc-spesstudy-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com